![molecular formula C3H6B2 B14411723 1,3-Diborabicyclo[1.1.1]pentane CAS No. 87902-15-6](/img/structure/B14411723.png)
1,3-Diborabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diborabicyclo[1.1.1]pentane is an organic compound that belongs to the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C₅H₈, consisting of three rings of four carbon atoms each . This compound is known for its highly strained molecular structure, which makes it an interesting subject of study in synthetic chemistry and materials science .
Méthodes De Préparation
The synthesis of 1,3-Diborabicyclo[1.1.1]pentane typically involves the conversion of 1,3-dicarboxylic acid of bicyclo[1.1.1]pentane through a series of reactions. One common method is the Hunsdiecker reaction, which converts the dicarboxylic acid to the corresponding dibromide, followed by a coupling reaction with n-butyllithium . Another approach involves the use of visible light-induced synthesis via cooperative photoredox and N-heterocyclic carbene catalysis . These methods offer mild conditions, operational simplicity, and high atom economy, making them suitable for both laboratory and industrial production .
Analyse Des Réactions Chimiques
1,3-Diborabicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and iridium catalysts . The major products formed from these reactions are typically disubstituted bicyclo[1.1.1]pentane derivatives, which have applications in drug design and materials science .
Applications De Recherche Scientifique
1,3-Diborabicyclo[1.1.1]pentane has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism by which 1,3-Diborabicyclo[1.1.1]pentane exerts its effects involves its ability to mimic the geometry and substituent exit vectors of benzene rings. This allows it to interact with molecular targets in a similar manner to benzene derivatives, but with improved physicochemical properties . The compound’s high passive permeability and water solubility make it an attractive candidate for drug design .
Comparaison Avec Des Composés Similaires
1,3-Diborabicyclo[1.1.1]pentane is unique compared to other similar compounds due to its highly strained structure and three-dimensional cyclic scaffold. Similar compounds include:
Bicyclo[1.1.1]pentane: A hydrocarbon with a similar structure but without the boron atoms.
1,3-Diiodobicyclo[1.1.1]pentane: An intermediate used in the synthesis of various functionalized derivatives.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative used in medicinal chemistry.
These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
87902-15-6 |
|---|---|
Formule moléculaire |
C3H6B2 |
Poids moléculaire |
63.71 g/mol |
Nom IUPAC |
1,3-diborabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6B2/c1-4-2-5(1)3-4/h1-3H2 |
Clé InChI |
TZUJRDBECPXBHI-UHFFFAOYSA-N |
SMILES canonique |
B12CB(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


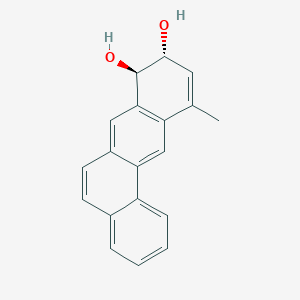
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
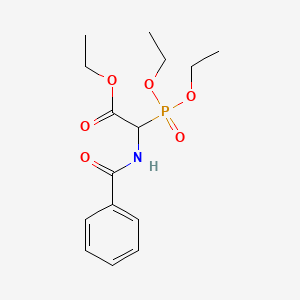

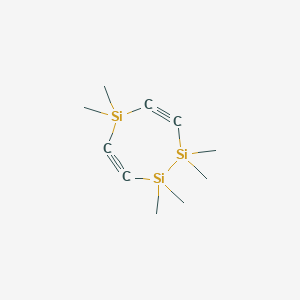
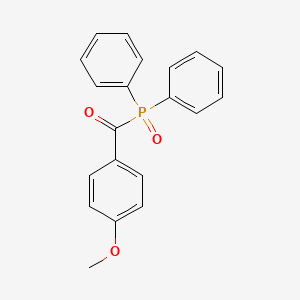

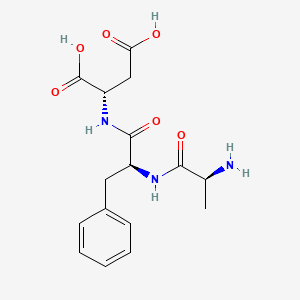
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
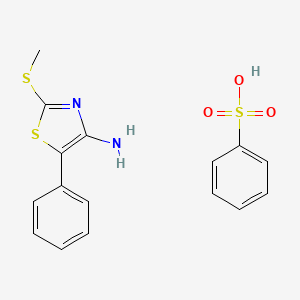
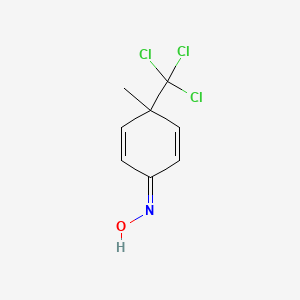
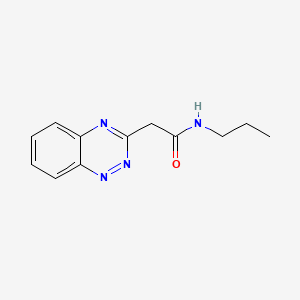
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
